L-aziridine-2-carboxylicacidlithiumsalt
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Overview
Description
L-aziridine-2-carboxylic acid lithium salt is a chemical compound with the molecular formula C3H4LiNO2. It is a derivative of aziridine, a three-membered nitrogen-containing heterocycle.
Preparation Methods
Synthetic Routes and Reaction Conditions
L-aziridine-2-carboxylic acid lithium salt can be synthesized through several methods. One common approach involves the reaction of aziridine-2-carboxylic acid with lithium hydroxide. The reaction typically occurs in an aqueous medium at room temperature, resulting in the formation of the lithium salt .
Industrial Production Methods
Industrial production of L-aziridine-2-carboxylic acid lithium salt often involves large-scale synthesis using similar methods as in laboratory settings. The process may include additional purification steps to ensure the high purity of the final product. Techniques such as crystallization and filtration are commonly employed to achieve this .
Chemical Reactions Analysis
Types of Reactions
L-aziridine-2-carboxylic acid lithium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to ring-opening and formation of various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols are employed under acidic or basic conditions
Major Products Formed
The major products formed from these reactions include various aziridine derivatives, oxides, and reduced forms of the compound. These products have diverse applications in different fields .
Scientific Research Applications
L-aziridine-2-carboxylic acid lithium salt has numerous scientific research applications:
Chemistry: It serves as a chiral building block for the synthesis of various amino acids and other complex molecules
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is utilized in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of L-aziridine-2-carboxylic acid lithium salt involves its high reactivity due to the strained aziridine ring. This strain promotes nucleophilic ring-opening reactions, leading to the formation of various derivatives. The compound can selectively alkylate thiol groups on proteins, which is particularly relevant in its potential anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Aziridine-2-carboxamide: Known for its immunomodulatory and anticancer properties.
Vinylaziridine: Features an unsaturated C–C bond attached to the aziridine ring, used in organic synthesis.
Ethynylaziridine: Another derivative with an unsaturated bond, also used in organic synthesis.
Uniqueness
L-aziridine-2-carboxylic acid lithium salt is unique due to its lithium salt form, which imparts distinct chemical properties and reactivity. This makes it particularly useful as a chiral building block and in forming complexes with transition metals .
Properties
IUPAC Name |
lithium;aziridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NO2.Li/c5-3(6)2-1-4-2;/h2,4H,1H2,(H,5,6);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGQWDLXRNCMIHH-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1C(N1)C(=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4LiNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
93.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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